molecular formula C10H5F6N3O B15046427 2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide CAS No. 2006277-65-0

2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide

Cat. No.: B15046427
CAS No.: 2006277-65-0
M. Wt: 297.16 g/mol
InChI Key: IAVQLKMTDQYRLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 6-(trifluoromethyl)imidazo[1,2-a]pyridine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and imidazo[1,2-a]pyridine ring play a crucial role in its binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide is unique due to the presence of multiple trifluoromethyl groups and the imidazo[1,2-a]pyridine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6N3O/c11-9(12,13)5-1-2-7-17-6(4-19(7)3-5)18-8(20)10(14,15)16/h1-4H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVQLKMTDQYRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140435
Record name Acetamide, 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006277-65-0
Record name Acetamide, 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006277-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2,2,2-trifluoro-N-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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